[2-(1-Benzylpiperidin-4-ylamino)ethyl]carbamic acid tert-butyl ester
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Overview
Description
tert-butyl N-[2-[(1-benzylpiperidin-4-yl)amino]ethyl]carbamate is a chemical compound with a complex structure that includes a piperidine ring, a benzyl group, and a tert-butyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[(1-benzylpiperidin-4-yl)amino]ethyl]carbamate typically involves multiple steps. One common method starts with the reaction of 1-benzylpiperidine with an appropriate alkylating agent to introduce the aminoethyl group. This intermediate is then reacted with tert-butyl chloroformate to form the final carbamate product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[2-[(1-benzylpiperidin-4-yl)amino]ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[2-[(1-benzylpiperidin-4-yl)amino]ethyl]carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure allows it to interact with various enzymes and receptors, providing insights into biochemical pathways .
Medicine
Its ability to interact with specific molecular targets makes it a promising compound for the development of new therapeutics .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[(1-benzylpiperidin-4-yl)amino]ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- tert-butyl N-[2-[(1-methylpiperidin-4-yl)amino]ethyl]carbamate
- tert-butyl N-[2-[(1-phenylpiperidin-4-yl)amino]ethyl]carbamate
- tert-butyl N-[2-[(1-ethylpiperidin-4-yl)amino]ethyl]carbamate
Uniqueness
tert-butyl N-[2-[(1-benzylpiperidin-4-yl)amino]ethyl]carbamate is unique due to the presence of the benzyl group, which can enhance its binding affinity and specificity for certain molecular targets.
Properties
Molecular Formula |
C19H31N3O2 |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
tert-butyl N-[2-[(1-benzylpiperidin-4-yl)amino]ethyl]carbamate |
InChI |
InChI=1S/C19H31N3O2/c1-19(2,3)24-18(23)21-12-11-20-17-9-13-22(14-10-17)15-16-7-5-4-6-8-16/h4-8,17,20H,9-15H2,1-3H3,(H,21,23) |
InChI Key |
PXGKISYUKKMYIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1CCN(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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